Piperidin-4-ol

Catalog No.
S704141
CAS No.
5382-16-1
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidin-4-ol

CAS Number

5382-16-1

Product Name

Piperidin-4-ol

IUPAC Name

piperidin-4-ol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2

InChI Key

HDOWRFHMPULYOA-UHFFFAOYSA-N

SMILES

C1CNCCC1O

Synonyms

4-Piperidinol; 4-Hydroxyhexahydropyridine; (±)-4-Piperidinol; NSC 62083

Canonical SMILES

C1CNCCC1O

Precursor for Drug Synthesis:

Piperidin-4-ol serves as a valuable building block for synthesizing various pharmaceutical drugs. Its versatility in forming diverse chemical bonds allows it to be incorporated into the structure of numerous medications. For instance, it is a crucial intermediate in the synthesis of:

Chemical Intermediate in Organic Synthesis:

Beyond pharmaceuticals, piperidin-4-ol finds use as an intermediate in the synthesis of various other organic compounds. Its ability to react with different reagents makes it a versatile tool for chemists exploring new molecules and materials.

For example, piperidin-4-ol is involved in the synthesis of:

  • N-Heterocyclic Carbenes (NHCs): These are a class of highly reactive organic catalysts used in various organic reactions .
  • Ionic Liquids: These are liquid salts with unique properties like high thermal stability and ionic conductivity, finding applications in diverse fields like electrochemistry and catalysis .

Research on Biological Activity:

While not its primary application, some research explores the potential biological activities of piperidin-4-ol itself. Studies have investigated its:

  • Antimicrobial properties: Some studies suggest potential antimicrobial activity against certain bacterial and fungal strains, although further research is needed .
  • Antioxidant properties: Limited studies have explored its potential antioxidant activity, requiring further investigation .

Piperidin-4-ol is a colorless liquid at room temperature []. It has a cyclic amine structure, which is a common functional group in many biologically active molecules [].


Molecular Structure Analysis

The molecule consists of a six-membered ring with a nitrogen atom at one position and a hydroxyl group (OH) attached to the fourth carbon atom of the ring []. This structure gives it the ability to form hydrogen bonds with other molecules, which can be important for its interactions in biological systems.


Chemical Reactions Analysis

Synthesis of piperidin-4-ol can be achieved through various methods, but specific details are often proprietary information protected by patents.


Physical And Chemical Properties Analysis

  • Molecular Formula: C5H11NO []
  • Molecular Weight: 101.15 g/mol []
  • Melting Point: 29-32 °C []
  • Boiling Point: 160-162 °C []
  • Solubility: Soluble in water, ethanol, and other polar organic solvents []

XLogP3

-0.3

UNII

KC61EA060X

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (23.61%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (76.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (65.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5382-16-1

Wikipedia

4-Hydroxypiperidine

Dates

Modify: 2023-08-15

Explore Compound Types